(+/-)-Tylophorine

Description

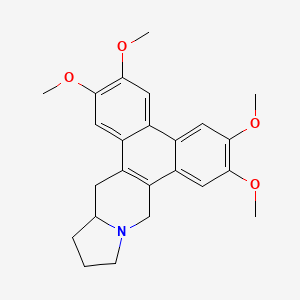

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEUDFYBEOIWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25908-92-3 | |

| Record name | Tylophorine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYLOPHORINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279QJO8N7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+/-)-Tylophorine natural sources and isolation

An In-depth Technical Guide on the Natural Sources and Isolation of (+/-)-Tylophorine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylophorine (B1682047) is a phenanthroindolizidine alkaloid that has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and potent anticancer properties.[1] First isolated in 1935 from Tylophora indica, this natural compound has been the subject of extensive research to understand its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification.

Natural Sources of this compound

Tylophorine and its analogues are primarily found in plants belonging to the Apocynaceae family (previously Asclepiadaceae) and the Moraceae family. The concentration of these alkaloids can vary depending on the plant species, the part of the plant used, the geographical location, and the time of harvest.[1]

The most well-documented natural sources include:

-

Tylophora indica (syn. Tylophora asthmatica) : Commonly known as "Indian ipecacuanha," this perennial climbing plant is the most prominent and widely studied source of tylophorine.[1][3] The alkaloid is present in both the leaves and roots of the plant.[2][4]

-

Ficus septica : This plant, a member of the Moraceae family, is another notable source of tylophorine and related phenanthroindolizidine alkaloids like tylocrebrine.[1][5][6][7]

-

Pergularia pallida (syn. Telosma pallida) : This species is also known to produce tylophorine and other related alkaloids.[8][9]

-

Cynanchum species : Various species within the Cynanchum genus, such as Cynanchum vincetoxicum, have been identified as sources of phenanthroindolizidine alkaloids, including antofine, which is structurally related to tylophorine.[1][10]

-

Other Tylophora species : Besides T. indica, other species within the genus, such as Tylophora tanakae, also serve as sources for these alkaloids.[8][10]

Quantitative Data on Tylophorine Content

The yield of tylophorine varies significantly across different sources and extraction methods. The following tables summarize the quantitative data reported in the literature.

Table 1: Tylophorine Content in Tylophora indica

| Plant Part | Total Alkaloid Content (% w/w) | Tylophorine Content (% w/w) | Reference |

| Leaves & Roots | 0.2 - 0.46 | - | [1][2] |

| Leaves | - | 0.01 - 0.16 | [1] |

| Roots | - | ~0.08 | [1] |

Table 2: Yield of Tylophorine from Tylophora indica using Various Methods

| Method/Source Material | Total Alkaloid Yield | Tylophorine Content in Extract (% w/w) | Total Tylophorine Yield | Reference |

| Hot Extraction (95% alcohol + 2% citric acid) | 0.280 g | 17.25 | 0.0483 g | [2] |

| Hairy Root Culture | - | - | 9.8 ± 0.21 mg/L | [2][4] |

| Transformed Roots (HPLC) | - | - | 1.29 ± 0.5 mg/g DW | [2] |

| In Vitro (Callus-raised plants) | - | - | 80 µg/mL | [11] |

| In Vitro (Directly cultured plants) | - | - | 71 µg/mL | [11] |

| Leaf Extract | - | - | 80 µg/mL | [8] |

| Leaf Callus | - | - | 24.46 µg/mL | [8] |

| Suspension Culture | - | - | 28.30 µg/mL | [8] |

Experimental Protocols for Isolation and Purification

The isolation of tylophorine from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning to isolate the alkaloids, and subsequent chromatographic purification.

Protocol 1: Maceration with Acidified Ethanol (B145695) (Optimized for High Yield)

This protocol is based on the maceration method, which has been optimized for a high yield of tylophorine.[2][12]

1. Plant Material Preparation:

- Collect fresh leaves of Tylophora asthmatica.

- Air-dry the leaves in the shade and then grind them into a coarse powder.

2. Extraction:

- Take 100 g of the powdered plant material.

- Macerate the powder with 500 mL of 95% ethanol containing 2% citric acid. The addition of acid converts the alkaloids into their salt form, which is more soluble in ethanol, thus increasing the extraction efficiency.[2][12]

- Perform the maceration five times to ensure exhaustive extraction.

- Combine all the extracts.

3. Concentration:

- Concentrate the combined alcoholic extract under reduced pressure using a rotary vacuum evaporator until the volume is reduced to one-fourth of the original.[2]

4. Acid-Base Purification:

- The concentrated extract is subjected to an acid-base purification technique to separate the alkaloidal fraction from other plant constituents.[2][12]

- Acidify the extract with 2% sulfuric acid.

- Wash the acidic solution with chloroform (B151607) to remove non-alkaloidal impurities.

- Make the aqueous acidic layer alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to precipitate the alkaloids.

- Extract the liberated alkaloids with chloroform.

- Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid mixture.

5. Analysis and Quantification:

- The purified tylophorine fraction is analyzed and quantified using High-Performance Liquid Chromatography (HPLC).[12]

- Compare the retention time and UV spectrum of the sample with a standard tylophorine reference.

Protocol 2: Extraction from In Vitro Raised Plant Material

This method is suitable for extracting tylophorine from the leaves of Tylophora indica plants propagated through tissue culture.[13]

1. Plant Material Preparation:

- Harvest leaves from in vitro raised plantlets and dry them.

- Grind the dried leaves into a fine powder.

2. Defatting:

- Wash the powder twice with n-hexane to remove lipids and other non-polar components.[13]

3. Extraction:

- Soak the defatted powder in ethyl acetate (B1210297) overnight.

- Filter the extract.

4. Acid-Base Treatment:

- Adjust the pH of the filtrate to 3-4 with hydrochloric acid (HCl).[13]

- Dilute the filtrate with distilled water and concentrate it in a flash evaporator at 55-60°C to half its volume.

- Wash the concentrated filtrate three times with dichloromethane.

- Adjust the pH of the aqueous layer to a range of 11-13 with saturated sodium hydroxide (B78521) (NaOH).[13]

5. Final Extraction and Preparation for Analysis:

- Concentrate the extract using a flash evaporator.

- Resuspend the final residue in chloroform for analysis.

6. Chromatographic Separation:

- The extract is then separated using High-Performance Thin Layer Chromatography (HPTLC).

- A suitable mobile phase for HPTLC is a mixture of toluene, chloroform, ethanol, and ammonia (B1221849) in a ratio of 4:3.5:1.5:0.5.[11]

- The separated compounds are visualized and quantified by densitometry at 258 nm.[13]

Visualizations

General Workflow for Tylophorine Isolation

The following diagram illustrates a generalized workflow for the isolation of tylophorine from plant material.

Caption: A generalized workflow for the isolation of this compound.

Logical Flow of Acid-Base Purification

This diagram details the steps involved in the acid-base purification technique to separate alkaloids.

References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiangiogenic Activity of n-hexane Insoluble Fraction and Its Tylophorine Component from Ficus septica Leaves in Chicken Chorioallantoic Membrane Induced by bFGF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenanthroindolizidine alkaloids from the stems of Ficus septica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tropical.theferns.info [tropical.theferns.info]

- 8. Phenanthroindolizidine Alkaloids Secondary Metabolites Diversity in Medicinally Viable Plants of the Genus Tylophora | MDPI [mdpi.com]

- 9. ijrap.net [ijrap.net]

- 10. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arabjchem.org [arabjchem.org]

The intricate Biosynthesis of Tylophora Alkaloids: A Technical Guide for Researchers

A comprehensive overview of the biosynthetic pathway of Tylophora alkaloids, this guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular journey from simple precursors to complex bioactive compounds. This document details the key enzymatic steps, intermediate molecules, and regulatory networks, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The phenanthroindolizidine alkaloids, a prominent class of compounds found in plants of the Tylophora genus, have garnered significant scientific interest due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anti-cancer properties. At the heart of their therapeutic potential lies a complex and fascinating biosynthetic pathway, which is the focus of this technical guide.

The Core Biosynthetic Pathway: From Amino Acids to a Pentacyclic Scaffold

The biosynthesis of Tylophora alkaloids, such as the well-studied tylophorine (B1682047), originates from three primary amino acid precursors: L-phenylalanine, L-tyrosine, and L-ornithine.[1][2] The pathway can be conceptualized as the convergence of two main branches: one providing the phenanthrene (B1679779) moiety and the other forming the indolizidine ring system.

A pivotal step in this intricate process involves the formation of a C4N pyrrolidine (B122466) ring, which is derived from ornithine.[3] Phenylalanine and tyrosine, on the other hand, serve as the building blocks for the C6-C2 aromatic portion that ultimately forms the phenanthrene core.[3] Early radiolabeling studies using ¹⁴C-labeled precursors fed to Tylophora asthmatica plants via the "wick technique" were instrumental in elucidating this fundamental framework.[3]

Key intermediates have been identified through these precursor feeding experiments. Notably, 2-phenacylpyrrolidine derivatives and benzoylacetic acid have been established as crucial precursors to tylophorinine.[4][5] Further downstream, 6,7-diphenylhexahydroindolizines are key intermediates that undergo oxidative coupling to form the final phenanthroindolizidine skeleton.[6]

The final stages of the biosynthesis are believed to involve a critical phenol (B47542) oxidative coupling reaction, which cyclizes the precursor to form the characteristic pentacyclic structure of tylophorine and its analogues. While the specific enzymes catalyzing many of these steps in Tylophora are still under investigation, it is widely accepted that cytochrome P450 monooxygenases play a crucial role in the hydroxylation and subsequent ring formation events that are characteristic of alkaloid biosynthesis in plants.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis of tylophora alkaloids [inis.iaea.org]

- 4. Biosynthesis of phenanthroindolizidine alkaloids via derivatives of 2-phenacylpyrrolidine and benzoylacetic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Biosynthesis of phenanthroindolizidine alkaloids: incorporation of 2-pyrrolidin-2-ylacetophenone and benzoylacetic acid and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of phenanthroindolizidine alkaloids from 6,7-diphenylhexahydroindolizines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

(+/-)-Tylophorine mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of (+/-)-Tylophorine in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a phenanthroindolizidine alkaloid derived from plants of the Tylophora genus, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, distinguishing it from many conventional chemotherapeutic drugs. Tylophorine (B1682047) exerts its antitumor effects primarily through the potent inhibition of protein synthesis, induction of cell cycle arrest and apoptosis, modulation of critical signaling pathways such as NF-κB and c-Jun, and suppression of tumor-induced angiogenesis by targeting the VEGF/VEGFR2 axis. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Anticancer Mechanisms

The anticancer activity of this compound is not attributed to a single mode of action but rather a coordinated disruption of several fundamental cellular processes required for tumor growth and survival.

Inhibition of Protein and Nucleic Acid Synthesis

A central mechanism of Tylophorine's action is the potent inhibition of protein synthesis, which occurs more robustly than the inhibition of nucleic acid synthesis.[1] Tylophorine and its analogs directly interfere with the translational machinery. A novel mechanism involves the direct binding of Tylophorine to the cytoplasmic caprin-1 protein.[1][2] This binding event promotes the formation of a ribonucleoprotein (RNP) complex that includes G3BP1 and the mRNAs for key oncogenic proteins like c-Myc and cyclin D2.[1][2] This RNP complex is then sequestered, effectively blocking the translation of these critical proteins and leading to a halt in cell proliferation.[1][2]

Induction of Cell Cycle Arrest

Tylophorine is a potent inducer of cell cycle arrest, primarily at the G1 phase, in a variety of carcinoma cells, including hepatocellular (HepG2), nasopharyngeal (HONE-1), and gastric (NUGC-3) cancer cell lines.[3][4][5][6] This G1 arrest is critically linked to the downregulation of cyclin A2 expression.[4][7] Tylophorine achieves this by increasing the accumulation and activity of the transcription factor c-Jun, which in turn enhances the suppression of the cyclin A2 promoter.[7][8] In certain contexts, such as in T47D breast cancer cells, Tylophorine can also abrogate doxorubicin-induced G2/M arrest, shifting the cell population towards G1 arrest and apoptosis.[9]

Induction of Apoptosis

Tylophorine effectively induces programmed cell death (apoptosis) in cancer cells.[9][10] The apoptotic mechanism is linked to the activation of the intrinsic caspase cascade. Studies in T47D breast cancer cells have shown that treatment with Tylophorine leads to the upregulation and activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[9][10] This activation is associated with the inhibition of pro-survival signaling pathways, including the Akt and NF-κB pathways.[1]

Inhibition of Angiogenesis

Tylophorine exhibits significant anti-angiogenic properties by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.[3][11][12] It directly inhibits the tyrosine kinase activity of VEGFR2, preventing its autophosphorylation.[3][11] This blockade disrupts downstream signaling cascades, including the Akt and ERK pathways, thereby inhibiting VEGF-induced proliferation, migration, and tube formation of endothelial cells.[3][11][12]

Modulation of Key Signaling Pathways

Tylophorine's anticancer effects are underpinned by its ability to modulate several key intracellular signaling pathways.

-

NF-κB Pathway: Tylophorine and its analogs are potent inhibitors of NF-κB-mediated transcription.[1][3][13][14] NF-κB is a critical transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, Tylophorine can suppress tumor growth and survival.

-

c-Jun/JNK Pathway: The compound leads to an increased accumulation of c-Jun protein, a core component of the AP-1 transcription factor.[8] This is mediated through the activation of the c-Jun N-terminal protein kinase (JNK) cascade, which phosphorylates and stabilizes c-Jun, and a PI3K-dependent pathway that sustains its translation.[8] The stabilized c-Jun then mediates the downregulation of cyclin A2, leading to G1 arrest.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Tylophorine and its analogs across various cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Tylophorine and Analogs in Cancer Cell Lines

| Compound/Analog | Cell Line(s) | Assay Type | IC50 / GI50 Value | Reference(s) |

|---|---|---|---|---|

| (+)-S-Tylophorine (DCB-3500) | NCI-60 Panel | Growth Inhibition | ~10 nM | [13] |

| Tylophorine Analog (DCB-3503) | NCI-60 Panel | Growth Inhibition | ~10 nM | [13] |

| This compound | HepG2 (Liver) | Growth Inhibition | 237 ± 32 nM | [15] |

| This compound | HONE-1 (Nasopharyngeal) | Growth Inhibition | 114 ± 6 nM | [15] |

| This compound | NUGC-3 (Gastric) | Growth Inhibition | 134 ± 9 nM | [15] |

| This compound | T47D (Breast) | Cytotoxicity | 113 µM | [9] |

| Tylophorine Analog (1s) | MDA-MB-231 (TNBC) | Cell Viability | 4.2 ± 1 nM |[16] |

Table 2: Molecular and Pathway Inhibition by Tylophorine

| Target/Pathway | Assay System | IC50 Value | Reference(s) |

|---|---|---|---|

| VEGFR2 Kinase Activity | In vitro kinase assay | 9.2 µM | [3] |

| NF-κB Transcription | HepG2 cells | 7.3 ± 1.9 nM (for (-)-antofine) | [14] |

| NF-κB Transcription | MDA-MB-231 (TNBC) | 3.3 ± 0.2 nM (for analog 1s) |[16] |

Table 3: Effect of Tylophorine on Apoptosis in T47D Breast Cancer Cells

| Treatment | Concentration | Apoptotic Cells (%) | Reference(s) |

|---|---|---|---|

| Control | - | < 5% (Implied) | [9] |

| This compound | 28.8 µM | 6.23% | [9] |

| this compound | 56.5 µM | 7.93% |[9] |

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to elucidate Tylophorine's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the effect of Tylophorine on the viability and proliferation of cancer cells.

-

Procedure:

-

Cells (e.g., HUVECs) are seeded into 96-well or 24-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[3][12]

-

The culture medium is replaced with fresh medium containing various concentrations of Tylophorine (e.g., 0 to 20 µM) or vehicle control (0.1% DMSO).[3][12]

-

Cells are incubated for specified durations (e.g., 24, 48, 72 hours).[3][12]

-

Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The medium is removed, and the formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 450 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following Tylophorine treatment.

-

Procedure:

-

Carcinoma cells are seeded and treated with Tylophorine (e.g., 2 µM) or vehicle control for a set time (e.g., 24 hours).[5][6]

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing gently, followed by incubation at -20°C for at least 2 hours.

-

Fixed cells are washed to remove ethanol and resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).

-

After incubation in the dark, the DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting data is modeled using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.[5][6]

-

Western Blot Analysis

-

Objective: To detect and quantify changes in the expression or phosphorylation status of specific proteins in key signaling pathways.

-

Procedure:

-

Cells are cultured and treated with Tylophorine as required. For phosphorylation studies, cells are often serum-starved before being stimulated with a growth factor (e.g., 50 ng/mL VEGF for 2-20 minutes) in the presence or absence of the inhibitor.[3][12]

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-VEGFR2, anti-cyclin A2, anti-tubulin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification relative to a loading control (e.g., tubulin).[3][6]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and experimental workflows.

Caption: Inhibition of the VEGF/VEGFR2 signaling pathway by this compound.

Caption: Tylophorine induces G1 arrest via the JNK/c-Jun/Cyclin A2 axis.

Caption: Standard experimental workflow for Western Blot analysis.

Caption: Summary of the multifaceted anticancer mechanisms of this compound.

Conclusion

This compound is a promising natural product with a unique and complex mechanism of action against cancer cells. By simultaneously targeting protein synthesis, cell cycle progression, cell survival pathways, and tumor angiogenesis, it presents a multi-pronged attack that may be effective against a broad range of malignancies and could potentially circumvent resistance mechanisms associated with drugs that have a single molecular target. The potent inhibition of NF-κB and VEGFR2 signaling, coupled with the induction of c-Jun-mediated cell cycle arrest, highlights its potential for further preclinical and clinical development. Future research should focus on optimizing its therapeutic index and exploring synergistic combinations with existing cancer therapies.

References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tylophorine arrests carcinoma cells at G1 phase by downregulating cyclin A2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

The Anti-inflammatory Potential of (+/-)-Tylophorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from Tylophora indica, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The intricate signaling pathways modulated by this compound are visually represented through detailed diagrams, offering a clear perspective on its therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Phenanthroindolizidine alkaloids, such as tylophorine (B1682047), have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2] This document focuses on the racemic mixture, this compound, and its demonstrated efficacy in modulating key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with critical signaling cascades and the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[3][4] this compound and its analogues have been shown to be potent inhibitors of NF-κB activation.[3][5] This inhibition is achieved, at least in part, by preventing the degradation of the inhibitory protein IκBα, which retains the NF-κB p50/p65 dimer in the cytoplasm.[6] Furthermore, some tylophorine analogues have been observed to down-regulate nuclear phosphorylated p65, a key step in NF-κB activation.[3][5]

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK, play a crucial role in translating extracellular signals into cellular responses, including the production of inflammatory mediators. Tylophorine has been shown to influence MAPK signaling, with studies indicating it can increase the phosphorylation of JNK, p38, and ERK1/2 in certain carcinoma cells.[7] The activation of the JNK pathway, in particular, has been linked to the phosphorylation and stabilization of c-Jun, a component of the AP-1 transcription factor, which is also involved in the inflammatory response.[8]

Suppression of Pro-inflammatory Cytokines and Mediators

A primary outcome of tylophorine's activity on NF-κB and other pathways is the significant reduction in the production of pro-inflammatory cytokines. In various cellular models, tylophorine and its derivatives have been shown to inhibit the secretion of TNF-α, IL-6, IL-8, IL-12, and IFN-γ.[3][9][10] Additionally, tylophorine effectively suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[11][12]

Targeting the Caprin-1/G3BP1 Ribonucleoprotein Complex

A novel mechanism of action for tylophorine involves its interaction with the caprin-1/G3BP1 ribonucleoprotein (RNP) complex.[3] By binding to caprin-1, tylophorine is thought to modulate the translation of specific mRNAs, including those for c-Myc and HIF-1α, which are implicated in the metabolic reprogramming of pro-inflammatory macrophages (the Warburg effect).[11] This interference with protein synthesis appears to be a central aspect of its anti-inflammatory and anti-cancer activities.[3][11]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the potency of tylophorine and its analogues in inhibiting key inflammatory markers.

| Compound | Assay | Cell Line/Model | IC50 / Inhibition (%) | Reference |

| (+)-(S)-Tylophorine | NF-κB Inhibition | HepG2 | IC50: >1000 nM | [4] |

| (-)-(R)-Tylophorine | NF-κB Inhibition | HepG2 | IC50: 167 ± 42 nM | [4] |

| (-)-Antofine | NF-κB Inhibition | HepG2 | IC50: 7.3 ± 1.9 nM | [4] |

| rac-Cryptopleurine | NF-κB Inhibition | HepG2 | IC50: < 7.3 nM | [4] |

| O-methyltylophorinidine (1) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | IC50: 17.1 ± 2.0 nM | [6] |

| Synthetic O-methyltylophorinidine (1s) | NF-κB Inhibition (2h) | NFκB-MDA-MB-231-nanoluc | IC50: 3.3 ± 0.2 nM | [6] |

| Tylophorine | VEGFR2 Kinase Activity | In vitro kinase assay | IC50: ~9.2 μM | [9] |

| Tylophorine (15 mg/kg) | TNF-α Reduction (in vivo) | Sponge implant model | 41.81% reduction | [9] |

| Tylophorine (7.5 mg/kg) | TGF-β Reduction (in vivo) | Sponge implant model | 38.92% reduction | [9] |

| Tylophorine (15 mg/kg) | TGF-β Reduction (in vivo) | Sponge implant model | 59.73% reduction | [9] |

| DCB-3503 | PANC-1 Cell Growth | PANC-1 | IC50: 50 nmol/L | [5] |

| DCB-3503 | HPAC Cell Growth | HPAC | IC50: 40 nmol/L | [5] |

Table 1: In Vitro and In Vivo Anti-inflammatory Activity of Tylophorine and its Analogues

| Compound | Cell Line | Growth Inhibition (GI50) | Reference |

| Tylophorine | HepG2 | 237 ± 32 nM | [13] |

| Tylophorine | HONE-1 | 114 ± 6 nM | [13] |

| Tylophorine | NUGC-3 | 134 ± 9 nM | [13] |

Table 2: Growth Inhibitory Effects of Tylophorine on Carcinoma Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of tylophorine.

NF-κB Luciferase Reporter Assay

-

Cell Line: NFκB-MDA-MB-231-nanoluc cells.[6]

-

Seeding: Seed 4 x 10^4 cells per well in a white 96-well plate.[6]

-

Pre-incubation: On day 2, replace the medium with a starvation medium. Pre-incubate cells for 20 minutes with either DMSO (vehicle control, max 0.1%) or various concentrations of the test compound (e.g., tylophorine).[6]

-

Stimulation: Stimulate the cells with 20 ng/mL TNFα for 2 hours to activate the NF-κB pathway.[6]

-

Measurement: Quantify the NFκB-dependent luciferase activity according to the manufacturer's protocol.

In Vitro VEGFR2 Kinase Assay

-

Assay Kit: HTScan® VEGF Receptor 2 Kinase Assay Kit (Cell Signaling Technology).[14]

-

Procedure: Perform the assay according to the manufacturer's instructions, which typically involves the incubation of the kinase, a biotinylated peptide substrate, and ATP with the test compound.[14]

-

Detection: Use a colorimetric ELISA detection method to measure the phosphorylation of the substrate.[14]

-

Positive Control: Use a known VEGFR2 inhibitor, such as SU5416, as a positive control.[9]

Western Blot Analysis for IκBα Degradation

-

Cell Line: MDA-MB-468-UnaG cells.[6]

-

Treatment: Pre-treat cells with the test compound (e.g., synthetic O-methyltylophorinidine) at desired concentrations (e.g., 20 nM).[6]

-

Stimulation: Stimulate the cells with TNFα to induce IκBα degradation.[6]

-

Hypoxia Simulation (Optional): To simulate hypoxic conditions, pre-treat cells with CoCl2 (e.g., 100 µM).[6]

-

Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

Carrageenan-Induced Rat Paw Edema Model

-

Animal Model: Wistar rats.[2]

-

Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.[2]

-

Treatment: Administer the test compound (e.g., methanolic extract of Tylophora asthmatica) or a standard anti-inflammatory drug (e.g., Ibuprofen) orally or intraperitoneally before or after the carrageenan injection.[2]

-

Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Modulation of the JNK/c-Jun signaling pathway by this compound.

Caption: Interaction of this compound with the Caprin-1 RNP complex.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties through its ability to modulate multiple key signaling pathways, including NF-κB and MAPK, and to interfere with the translation of pro-inflammatory proteins via its interaction with the Caprin-1 ribonucleoprotein complex. The quantitative data presented underscore its potency and potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on elucidating the precise molecular interactions of tylophorine with its targets, conducting comprehensive in vivo studies in various inflammatory disease models, and optimizing its pharmacokinetic and safety profiles through medicinal chemistry efforts. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic application of this promising natural product.

References

- 1. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abap.co.in [abap.co.in]

- 3. mdpi.com [mdpi.com]

- 4. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tylophorine-based compounds are therapeutic in rheumatoid arthritis by targeting the caprin-1 ribonucleoprotein complex and inhibiting expression of associated c-Myc and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tilmicosin and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide: Antiviral Activity of (+/-)-Tylophorine Against Coronaviruses

Introduction

The global emergence of highly pathogenic coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and SARS-CoV-2, has underscored the urgent need for potent and broad-spectrum antiviral therapeutics. Phenanthroindolizidine and phenanthroquinolizidine alkaloids, particularly Tylophorine (B1682047) and its derivatives, have been identified as a promising class of compounds with significant anti-coronavirus activity.[1][2] These natural products, isolated from plants of the Tylophora genus, have demonstrated potent in vitro inhibition of a wide range of coronaviruses.[1][3] This technical guide provides a comprehensive overview of the antiviral activity of this compound and its analogues against various coronaviruses, detailing their mechanism of action, summarizing quantitative efficacy data, and outlining the key experimental protocols used in their evaluation.

Antiviral Activity and Cytotoxicity

Tylophorine and its synthetic derivatives have shown potent inhibitory effects against multiple human and animal coronaviruses. The antiviral efficacy is typically quantified by the 50% maximal effective concentration (EC₅₀), while cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀). The ratio of these two values (CC₅₀/EC₅₀) provides the selectivity index (SI), a critical measure of a compound's therapeutic window.

Quantitative Data Summary

The antiviral activity and cytotoxicity of Tylophorine and its key derivatives against various coronaviruses are summarized below.

Table 1: Antiviral Activity against SARS-CoV-2 and other Human Coronaviruses (HCoV)

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|---|

| dbq33b | SARS-CoV-2 | Vero E6 | 2.5 | >5 | >2000 | [4] |

| dbq33b4p7 | SARS-CoV-2 | Vero E6 | 20 | >5 | >250 | [4] |

| PI09 | SARS-CoV-2 | Vero E6 | 78 | >5 | >64 | [4] |

| NK007(S,R) | SARS-CoV-2 | Vero E6 | 30 | N/A | N/A | [5] |

| NP-NK007 | SARS-CoV-2 | Vero E6 | 7 | N/A | N/A | [5] |

| LP-NK007 | SARS-CoV-2 | Vero E6 | 14 | N/A | N/A | [5] |

| dbq33b | HCoV-OC43 | MRC-5 | 16 ± 4.7 | N/A | N/A | [4] |

| dbq33b | HCoV-OC43 | MRC-5 | 4 ± 2 | N/A | N/A | [6] |

| dbq33b4p7 | HCoV-OC43 | MRC-5 | 56 ± 6.2 | N/A | N/A | [4] |

| PI09 | HCoV-OC43 | MRC-5 | 68 ± 2.7 | N/A | N/A | [4] |

| Tylophorine | SARS-CoV | Vero 76 | <5 | 0.39 | >78 | [3] |

| Tylophorinine | SARS-CoV | Vero 76 | 18 | >1 | >55 | [3] |

| 7-methoxycryptopleurine | SARS-CoV | Vero 76 | <5 | >0.5 | >100 | [3] |

| Various Tylophorines | SARS-CoV | Vero 76 | <5 - 340 | N/A | N/A | [1][2] |

| dbq33b | HCoV-229E | MRC-5 | 6.5 | N/A | N/A |[4] |

Table 2: Antiviral Activity against Animal Coronaviruses

| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|---|

| Tylophorine (1a) | TGEV | ST | 58 ± 4 | 0.39 ± 0.02 | 6.7 | [1] |

| 7-methoxycryptopleurine (1c) | TGEV | ST | 20 ± 1 | 0.53 ± 0.04 | 26.5 | [1] |

| Various Tylophorines | TGEV | ST | 8 - 1468 | N/A | N/A | [1][2] |

| dbq33b | FIPV | fcwf-4 | 8 ± 3.5 | N/A | N/A | [4] |

| dbq33b4p7 | FIPV | fcwf-4 | 22 ± 4.1 | N/A | N/A | [4] |

| PI09 | FIPV | fcwf-4 | 33 ± 5.5 | N/A | N/A |[4] |

TGEV: Transmissible Gastroenteritis Virus; FIPV: Feline Infectious Peritonitis Virus; ST: Swine Testicular cells.

Studies have demonstrated that tylophorine-based compounds can reduce viral yields by several orders of magnitude. For HCoV-OC43 and HCoV-229E, these compounds inhibited viral yields by 6 to 8 log magnitudes (p.f.u./ml).[4][7]

Mechanism of Action

Tylophorine and its derivatives exert their antiviral effects through a dual-targeting mechanism, affecting both viral and host cellular components.[6][8]

-

Direct Viral Targeting : The compounds directly target the viral replication-transcription machinery.[3][9] Biotinylated tylophorine has been shown to interact with the coronavirus genomic/subgenomic RNA and the nucleocapsid (N) protein.[6][8][10] This interaction is believed to occur within the viral replication transcription complexes (RTCs), thereby blocking the synthesis of viral antigens and RNA.[3][9]

-

Host Cellular Targeting : Tylophorine-based compounds also target host factors. Specifically, they interact with the ribonucleoprotein complex composed of IκBα mRNA and caprin-1 protein.[6][8][10] This interaction blocks the translation and synthesis of IκBα protein.[6][8] IκBα is a key inhibitor of the NF-κB signaling pathway, which is often activated during viral infection and drives inflammatory cytokine production. While this action can disrupt host processes, it also makes tylophorine unable to inhibit virus-induced NF-κB activation on its own, suggesting potential for combination therapies.[6][8][9]

References

- 1. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phenanthroindolizines and phenanthroquinolizidines as novel potent anti-coronaviral agents for porcine enteropathogenic coronavirus transmissible gastroenteritis virus and human severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Nanosized Preparations of (S,R)-Tylophorine Malate as Novel anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synergistic Inhibition of Coronavirus Replication and Induced Cytokine Production by Ciclesonide and the Tylophorine-Based Compound Dbq33b - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Insidious Art of Cellular Sabotage: A Technical Guide to (+/-)-Tylophorine's Inhibition of Protein and DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Tylophorine, a phenanthroindolizidine alkaloid originally isolated from plants of the Tylophora genus, has garnered significant attention in the scientific community for its potent cytotoxic and anti-cancer activities. At the heart of its mechanism of action lies a profound disruption of fundamental cellular processes: the synthesis of proteins and DNA. This technical guide provides an in-depth exploration of the inhibitory effects of this compound on these critical biosynthetic pathways, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative aspects of this inhibition, detail the experimental protocols used to elucidate these effects, and visualize the complex signaling pathways implicated in tylophorine's cellular sabotage.

Quantitative Inhibition of Macromolecular Synthesis

The inhibitory potency of tylophorine (B1682047) and its analogs on protein and DNA synthesis has been evaluated across various cell lines. The data consistently demonstrates a more pronounced effect on protein synthesis compared to DNA synthesis.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Tylophorine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |

| Tylocrebrine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |

| Cryptopleurine | Ehrlich ascites tumor cells | Protein Synthesis Inhibition | EC50 | 0.01 - 1 µM | [1] |

| Tylophorine | Ehrlich ascites tumor cells | Nucleic Acid Synthesis Inhibition | - | Inhibition at higher concentrations than protein synthesis | [1] |

| (+)-(S)-Tylophorine | HepG2 | NF-κB Inhibition | IC50 | - | |

| (-)-(R)-Tylophorine | HepG2 | NF-κB Inhibition | IC50 | - | |

| Rac-cryptopleurine | HepG2 | NF-κB Inhibition | IC50 | 1.5 ± 0.28 nM | |

| (-)-Antofine | HepG2 | NF-κB Inhibition | IC50 | 7.3 ± 1.9 nM | |

| Tylophorine | HUVECs | VEGFR2 Kinase Activity | IC50 | ~9.2 µM | [2] |

| Tylophorine | T47D Breast Cancer Cells | Cytotoxicity | IC50 | 113 µM | [3][4] |

| Tylophorine | HepG2 | Cytotoxicity (Growth Inhibition) | GI50 | 237 ± 32 nM | [5] |

| Tylophorine | HONE-1 | Cytotoxicity (Growth Inhibition) | GI50 | 114 ± 6 nM | [5] |

| Tylophorine | NUGC-3 | Cytotoxicity (Growth Inhibition) | GI50 | 134 ± 9 nM | [5] |

Core Mechanisms of Action

Inhibition of Protein Synthesis

The primary mechanism by which this compound exerts its cytotoxic effects is through the potent inhibition of protein synthesis. It is understood to target the elongation step of translation.[6] This interference with the ribosomal machinery leads to a global shutdown of protein production, depriving the cell of essential enzymes, structural proteins, and regulatory molecules necessary for survival and proliferation. The preferential and potent inhibition of protein synthesis underscores its potential as a targeted therapeutic agent.

Inhibition of DNA Synthesis

While less potent than its effect on protein synthesis, this compound also impedes DNA replication. This inhibition is often observed at higher concentrations and is considered a secondary effect stemming from the primary inhibition of protein synthesis.[1] The arrest of DNA synthesis contributes to the compound's overall anti-proliferative and cytotoxic profile. Tylophorine has been shown to retard S-phase progression in carcinoma cells.[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's inhibitory effects.

Protein Synthesis Inhibition Assay ([³H]-Leucine Incorporation)

This assay measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-leucine, into newly synthesized proteins.

Materials:

-

Cell culture medium

-

This compound stock solution

-

[4,5-³H]-L-Leucine

-

Trichloroacetic acid (TCA) solutions (100% and 5%)

-

80% Ethanol

-

0.25 N NaOH

-

Scintillation cocktail (e.g., UltraGold)

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 5 x 10⁴ cells per well in their normal growth medium and incubate for 48 hours.[7]

-

Serum Starvation and Treatment: Remove the growth medium, wash the cells once with 1X PBS, and add serum-free medium. After a 2-4 hour resting period, treat the cells with varying concentrations of this compound.[7]

-

Radiolabeling: Six to twenty-four hours before harvesting, add 1 µCi/ml of [³H]-Leucine to each well.[7]

-

Harvesting:

-

Cell Lysis: Solubilize the protein precipitate by adding 0.5 ml of 0.25 N NaOH to each well and pipetting up and down to ensure complete solubilization.[7]

-

Scintillation Counting: Transfer 400 µl of the solubilized cell solution into a scintillation vial containing 4 ml of scintillation cocktail.[7]

-

Data Analysis: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The percentage of protein synthesis inhibition is calculated relative to the untreated control.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay assesses the rate of DNA synthesis by measuring the incorporation of the radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA during cell proliferation.

Materials:

-

Cell culture medium

-

This compound stock solution

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA) solutions (e.g., 5%)

-

PBS (Phosphate-Buffered Saline)

-

0.25 N NaOH

-

Scintillation cocktail

-

Scintillation vials

-

Liquid scintillation counter

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the [³H]-Leucine incorporation assay (Steps 1 and 2).

-

Radiolabeling: Add 1 µCi/ml of [³H]-Thymidine to each well and incubate for a defined period (e.g., 6-24 hours) before harvesting.[7]

-

Harvesting:

-

Cell Lysis: Solubilize the DNA by adding 0.5 ml of 0.25 N NaOH to each well.[7]

-

Scintillation Counting: Transfer 400 µl of the lysate to a scintillation vial with scintillation fluid.[7]

-

Data Analysis: Measure the radioactivity (CPM) using a liquid scintillation counter. The percentage of DNA synthesis inhibition is calculated relative to the untreated control.

Signaling Pathways and Logical Relationships

This compound's inhibitory effects on protein and DNA synthesis are intricately linked to its modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental Workflow for Inhibition Assays

The general workflow for assessing the inhibitory effects of this compound on protein and DNA synthesis is depicted below.

Caption: Workflow for [³H]-Leucine and [³H]-Thymidine incorporation assays.

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Tylophorine has been shown to inhibit NF-κB signaling, which contributes to its pro-apoptotic effects.

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

c-Jun N-terminal Kinase (JNK) Signaling Pathway Activation

Tylophorine treatment leads to the accumulation of c-Jun protein, a component of the AP-1 transcription factor, through the activation of the JNK signaling cascade. This contributes to cell cycle arrest and apoptosis.

References

- 1. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tylophorine Abrogates G2/M Arrest Induced by Doxorubicine and Promotes Increased Apoptosis in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 7. Proliferation Assay: [3H] Thymidine incorporation - 每日生物评论 [bio-review.com]

- 8. researchgate.net [researchgate.net]

Structure-Activity Relationship of Tylophorine Analogues: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylophorine (B1682047) and its analogues, a class of phenanthroindolizidine alkaloids, have garnered significant attention in medicinal chemistry due to their potent biological activities.[1] Originally isolated from plants of the Asclepiadaceae family, these compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Their unique mode of action, which often differs from conventional chemotherapeutic agents, makes them attractive candidates for the development of novel therapeutics, particularly for challenging diseases like cancer.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of tylophorine analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways to aid researchers in the ongoing development of this promising class of compounds.

Core Structure and Chemical Features

The basic scaffold of tylophorine consists of a pentacyclic ring system, featuring a phenanthrene (B1679779) nucleus fused to an indolizidine moiety.[2] The molecular formula for tylophorine is C₂₄H₂₇NO₄, and its structure includes a tertiary base with a 2,3,6,7-methoxyl-substituted phenanthrene ring system joined to an indolizidine ring.[2] Modifications to this core structure, particularly at the C-9 and C-13a positions of the phenanthrene and indolizidine rings, respectively, as well as alterations to the E-ring, have been extensively explored to modulate biological activity and improve the therapeutic index.[1][6]

Quantitative Structure-Activity Relationship Data

The cytotoxic and biological activities of various tylophorine analogues have been evaluated against numerous cancer cell lines and biological targets. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Tylophorine Analogues against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |

| (+)-S-Tylophorine (DCB-3500) | 60 cell line panel (mean) | ~10 | [4] |

| HepG2 (Hepatocellular Carcinoma) | 4.9 ± 0.4 | [1] | |

| PANC-1 (Pancreatic Cancer) | 2.2 ± 0.3 | [1] | |

| CEM (Leukemia) | 5.2 ± 0.5 | [1] | |

| DCB-3503 | 60 cell line panel (mean) | ~10 | [4] |

| (-)-Antofine (B1663387) | HepG2 | 371 ± 27 | [1] |

| PANC-1 | 156 ± 26 | [1] | |

| CEM | 323 ± 13 | [1] | |

| rac-Cryptopleurine | HepG2 | 1.5 ± 0.2 | [1] |

| PBT-1 | A549 (Lung Cancer) | ~80 | [7] |

| Compound 9c | Various | < 1000 | [7] |

| Compound 9g | Various | < 1000 | [7] |

| Compound 9h | Various | < 1000 | [7] |

| Dibenzoquinoline 33b | A549 | Potent (exact value not specified) | [8][9] |

Table 2: Anti-inflammatory Activity of Tylophorine Analogues

| Compound | Assay | IC₅₀ (nM) | Reference |

| DCB-3503 Analogue 18 | TNF-α production (4h) | 35 | [10] |

| DCB-3503 Analogue 19 | TNF-α production (4h) | 55 | [10] |

| DCB-3503 | TNF-α production (4h) | 20 | [10] |

Key Structure-Activity Relationship Insights

-

Stereochemistry at C-13a: The stereochemistry at the C-13a position significantly influences cytotoxicity. For instance, the (R)-configuration in tylophorine generally leads to a 3- to 4-fold decrease in cytotoxicity compared to the (S)-configured counterpart.[1]

-

Substitution on the Phenanthrene Ring: The presence and position of substituents on the phenanthrene rings (A, B, and C) are critical for activity. The absence of an OMe substituent at the R³ position in (-)-antofine compared to (-)-(R)-tylophorine results in a significant increase in cytotoxicity.[1] For phenanthrene-based tylophorine (PBT) analogues, optimal activity is observed with a 5-H, 6-OCH₃, and 7-OH substitution pattern on the B-ring.[7]

-

Nature of the E-Ring: The size and substitution of the E-ring (the nitrogen-containing ring) play a crucial role. A six-membered E-ring in rac-cryptopleurine leads to a 2- to 4-fold increase in cytotoxicity compared to the five-membered ring of (-)-antofine.[1] Opening the D-ring to create simplified phenanthrene-based tylophorine (PBT) analogues can dramatically impair cytotoxicity.[1][7]

-

Substituents at C-9: A hydrophilic substituent at the C-9 position linked through a methylene (B1212753) group is essential for the enhanced cytotoxicity of PBTs.[11]

Mechanisms of Action

Tylophorine analogues exert their biological effects through multiple mechanisms, often leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Inhibition of Protein and Nucleic Acid Synthesis

A primary mechanism of action for tylophorine analogues is the potent inhibition of protein and nucleic acid synthesis.[2][12] This inhibition is often more pronounced for protein synthesis than for DNA or RNA synthesis.[1]

Modulation of Key Signaling Pathways

Tylophorine and its derivatives have been shown to modulate several critical signaling pathways involved in cancer progression and inflammation.

-

NF-κB Pathway: Tylophorine analogues can inhibit NF-κB-mediated transcription, which is a key pathway in inflammation and cancer.[4][5][12]

-

VEGFR2 Signaling: Tylophorine has been shown to directly inhibit VEGFR2 tyrosine kinase activity and its downstream signaling pathways, including Akt and Erk, thereby exerting anti-angiogenic effects.[13][14][15]

-

c-Jun/AP-1 Pathway: Tylophorine treatment can lead to the accumulation of c-Jun protein and enhance its downregulation of cyclin A2 promoter activity, resulting in G1 phase cell cycle arrest.[16]

-

PI3K/PDK1/PP2A/eEF2 Cascade: This pathway is involved in sustaining c-Jun protein translation in the presence of tylophorine.[16]

-

Caprin-1 Interaction: Tylophorine has been found to directly bind to caprin-1, which may play a role in its anticancer activity by affecting the translation of specific mRNAs like c-Myc and cyclin D.[17]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of tylophorine analogues. Below are representative protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., A549, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the tylophorine analogues (typically ranging from 0.01 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using a dose-response curve fitting software.[18]

NF-κB Reporter Gene Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with the tylophorine analogues for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a reporter lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Normalization and Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.[12]

VEGFR2 Kinase Assay

-

Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the tylophorine analogue at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Detect the phosphorylated substrate using a specific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

-

Data Analysis: Quantify the signal and calculate the percentage of inhibition of VEGFR2 kinase activity. Determine the IC₅₀ value from a dose-response curve.[13]

Visualizations of Pathways and Workflows

Signaling Pathways Affected by Tylophorine Analogues

Caption: Key signaling pathways modulated by tylophorine analogues.

General Experimental Workflow for SAR Studies

References

- 1. Structural Analogs of Tylophora Alkaloids may not be Functional Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine: Sources, Properties, Applications and Biotechnological Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel mode of action of tylophorine analogs as antitumor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and biological evaluation of tylophorine-derived dibenzoquinolines as orally active agents: exploration of the role of tylophorine e ring on biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor Agents 252. Application of Validated QSAR Models to Database Mining: Discovery of Novel Tylophorine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. c-Jun-mediated anticancer mechanisms of tylophorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents | MDPI [mdpi.com]

The Anti-Angiogenic Potential of (+/-)-Tylophorine: A Technical Guide to its Targeting of the VEGFR2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of the VEGFR2 signaling pathway has emerged as a promising strategy in cancer therapy. (+/-)-Tylophorine, a phenanthraindolizidine alkaloid, has demonstrated significant anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of the mechanism by which this compound targets the VEGFR2 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

This compound is a natural compound isolated from plants of the Tylophora genus.[1] It has been shown to possess anti-inflammatory and antitumor activities.[1][2] Recent studies have elucidated its role in inhibiting tumor angiogenesis by directly targeting the VEGFR2 signaling cascade.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the molecular mechanism, experimental validation, and methodologies associated with the investigation of this compound as a VEGFR2 inhibitor.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects by directly interfering with the activation of VEGFR2 and its downstream signaling pathways.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues, initiating a cascade of intracellular events that promote endothelial cell proliferation, migration, and survival.[3][4][5]

Molecular docking simulations have indicated that tylophorine (B1682047) can form stable hydrogen bonds and aromatic interactions within the ATP-binding region of the VEGFR2 kinase domain.[1][2] This interaction inhibits the kinase activity of VEGFR2, thereby blocking the phosphorylation of the receptor and the subsequent activation of downstream signaling molecules.[1]

Key downstream pathways affected by tylophorine's inhibition of VEGFR2 include:

-

PI3K/Akt Pathway: Crucial for endothelial cell survival.[1][4]

-

MAPK/ERK Pathway: Essential for VEGF-induced cell proliferation.[1][4]

-

ROS Production: Reactive oxygen species are known to be downstream signaling molecules after VEGFR2 activation.[1]

The following diagram illustrates the VEGFR2 signaling pathway and the inhibitory action of this compound.

Figure 1: VEGFR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory effects of this compound on various aspects of VEGFR2-mediated angiogenesis have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| VEGFR2-VEGF Binding | IC50 | ~12.29 µM | - | [1] |

| HUVEC Proliferation (VEGF-induced) | Inhibition | Dose-dependent (2.5-20 µM) | HUVEC | [1] |

| HUVEC Migration (VEGF-induced) | Inhibition | Dose-dependent (2.5-20 µM) | HUVEC | [1] |

| HUVEC Tube Formation (VEGF-induced) | Inhibition | Dose-dependent | HUVEC | [1] |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

| Model | Parameter | Treatment Group | Control Group | P-value | Reference |

| Sponge Implant Angiogenesis Assay | Microvessel Density (MVD) (blood vessels/HPF) | 4.87 ± 0.34 | 11.93 ± 2.84 | < 0.001 | [1] |

| Ehrlich Ascites Carcinoma (EAC) Tumor Model | Average Tumor Volume (after 30 days) (mm³) | 213.96 ± 65.61 | 2139.05 ± 193.09 | - | [6] |

| Ehrlich Ascites Carcinoma (EAC) Tumor Model | Average Tumor Weight (g) | 0.98 ± 0.07 | 8.34 ± 1.85 | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to evaluate the effect of this compound on the VEGFR2 signaling pathway.

VEGFR2 Kinase Assay

This assay determines the direct inhibitory effect of this compound on VEGFR2 kinase activity.[1]

Principle: The assay measures the transfer of phosphate (B84403) from ATP to a tyrosine-containing substrate by the VEGFR2 enzyme. The inhibitory effect is quantified by the reduction in substrate phosphorylation.

Protocol:

-

Reagents: Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu, Tyr) 4:1), this compound, and a detection reagent (e.g., Kinase-Glo®).[7][8]

-

Preparation: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[7]

-

Reaction Setup: In a 96-well plate, add the kinase buffer, ATP, and substrate to each well.[8]

-

Inhibitor Addition: Add the diluted this compound solutions to the test wells. Add vehicle (DMSO) to the positive control wells.[8]

-

Enzyme Addition: Initiate the reaction by adding the diluted VEGFR2 enzyme to all wells except the blank.[8]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[7]

-

Detection: Add the detection reagent (e.g., Kinase-Glo® MAX reagent) to each well to stop the reaction and measure the remaining ATP via luminescence.[7][8]

-

Data Analysis: Calculate the percentage of VEGFR2 activity remaining in the presence of the inhibitor compared to the positive control.

Figure 2: VEGFR2 Kinase Assay Workflow.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of endothelial cells.[1]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10]

Protocol:

-

Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere.[1]

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).[1] For VEGF-induced proliferation assays, cells are typically serum-starved before treatment and then stimulated with VEGF in the presence or absence of the inhibitor.[1]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for formazan crystal formation.[9][10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9][10]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

-

Data Analysis: Express the results as a percentage of the control (untreated or vehicle-treated cells).

Western Blot Analysis for VEGFR2 Phosphorylation

This technique is used to determine the effect of this compound on the phosphorylation status of VEGFR2 and its downstream targets.[1][3]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

Protocol:

-

Cell Culture and Treatment: Culture HUVECs and treat them with this compound for a specified duration, followed by stimulation with VEGF to induce VEGFR2 phosphorylation.[3][12]

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[3][12]

-

Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3][13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-VEGFR2 (e.g., pTyr1175), total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Western Blot Workflow for Phospho-Protein Analysis.

Conclusion

This compound has been robustly demonstrated to inhibit angiogenesis by directly targeting the VEGFR2 signaling pathway. The quantitative data and experimental evidence outlined in this guide provide a strong foundation for its further investigation as a potential anti-cancer therapeutic. The detailed protocols and visual diagrams presented herein are intended to facilitate the design and execution of future research in this promising area of drug discovery. The multifaceted inhibitory effects of this compound on endothelial cell proliferation, migration, and survival, coupled with its in vivo efficacy, underscore its potential as a valuable lead compound in the development of novel anti-angiogenic agents.

References

- 1. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]